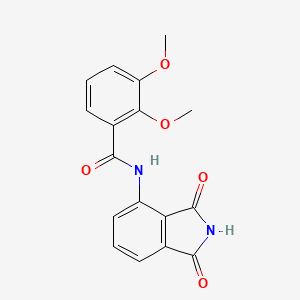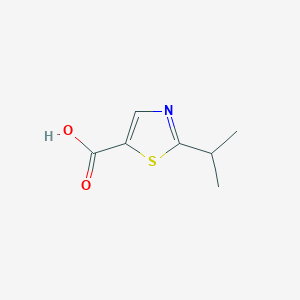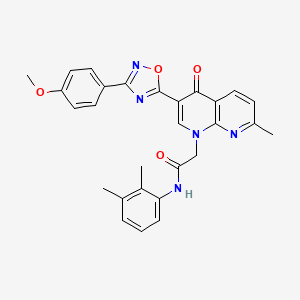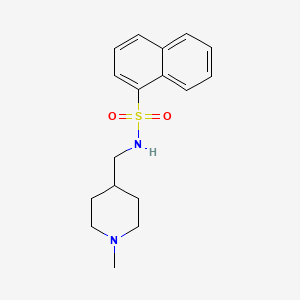![molecular formula C14H16N2O4 B2630880 {2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}acetic acid CAS No. 1910797-64-6](/img/structure/B2630880.png)
{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}acetic acid” is a chemical compound with the IUPAC name [4-isopropyl-2,5-dioxo-4- (2-thienyl)-1-imidazolidinyl]acetic acid . It has a molecular weight of 282.32 .
Molecular Structure Analysis
The molecular structure of “{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}acetic acid” can be represented by the InChI code: 1S/C12H14N2O4S/c1-7(2)12(8-4-3-5-19-8)10(17)14(6-9(15)16)11(18)13-12/h3-5,7H,6H2,1-2H3, (H,13,18) (H,15,16) .Scientific Research Applications
Synthesis of Derivatives
This compound can be used in the synthesis of various derivatives. For example, it can enter the aza-Michael reaction with secondary amines to form 4-[3-(N,N-dialkylamino)]-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrole-1-yl)benzenesulfonamides .
Biological Activities
The biogenic imide group ensures high and diverse biological activities. These include selective inhibitory activity against various proteins, for example, the membrane enzyme cyclooxygenase, which is produced during the biosynthesis of prostaglandin .
Enzyme Kinase Inhibition
This compound can inhibit enzyme kinase, which plays a vital role in the intracellular signaling mechanism of all living organisms .
Anticandidiasis and Antituberculosis Properties
Evidence has been obtained for the anticandidiasis and antituberculosis properties of 1-{4-[(E)-(3-arylacryloyl)]phenyl}-3,4-dibromo-1H-pyrrolyl-2,5-diones .
Antitumor Activity
Starting with tetraphenylporphyrins containing maleimide groups, carborane-containing porphyrins, which can be used in the therapy of brain tumors and liver and skin cancer, have been prepared .
Anticonvulsant Activity
The most active substance-3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione showed more beneficial ED50 and protective index values than the reference drug—valproic acid .
Antinociceptive Activity
Since anticonvulsant drugs are often effective in neuropathic pain management, the antinociceptive activity for two promising compounds was also investigated in the formalin model of tonic pain .
Interaction with Ion Channels
The most probable molecular mechanism of action for the most active compound relies on interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels .
properties
IUPAC Name |
2-[2,5-dioxo-1-(4-propan-2-ylphenyl)imidazolidin-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-8(2)9-3-5-10(6-4-9)16-13(19)11(7-12(17)18)15-14(16)20/h3-6,8,11H,7H2,1-2H3,(H,15,20)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMNQVBPDRAWMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)C(NC2=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(1,3-Benzodioxol-5-yl)-3-hydroxypropyl]but-2-ynamide](/img/structure/B2630802.png)





![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2630810.png)
![1-allyl-7-isobutyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2630811.png)

![3,3-Difluoro-N-[[3-(trifluoromethyl)phenyl]methyl]cyclobutane-1-carboxamide](/img/structure/B2630814.png)
![(Z)-ethyl 2-(3-(3,4,5-trimethoxyphenyl)acrylamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2630816.png)
